molecular formula C14H12F2O B3031993 1-(Benzyloxy)-2-(difluoromethyl)benzene CAS No. 915799-68-7

1-(Benzyloxy)-2-(difluoromethyl)benzene

Cat. No. B3031993
CAS RN: 915799-68-7
M. Wt: 234.24
InChI Key: KTMMTXOXSXLMJK-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-2-(difluoromethyl)benzene” is a chemical compound with the molecular formula C14H12F2O . It’s a derivative of benzene, which is a simple aromatic ring (benzene) with two functional groups: a benzyloxy group and a difluoromethyl group attached .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-2-(difluoromethyl)benzene” is characterized by a benzene ring with a benzyloxy group and a difluoromethyl group attached . The exact spatial configuration and bond lengths/angles would require more specific experimental data or computational modeling.

Scientific Research Applications

Tunable Emission

The amino-terephthalonitrile framework, denoted SB-Fluor, is a single-benzene-based fluorescent scaffold. It offers versatile emission wavelength tunability via structure modification, covering the full visible light spectrum both in solution and the solid state . Researchers can exploit this tunability for tailored applications.

Thioether Synthesis

1-(Benzyloxy)-2-(difluoromethyl)benzene can be converted into (benzenesulfonyl)difluoromethyl thioethers via nucleophilic substitution reactions. These thioethers find use in synthetic chemistry and late-stage functionalization of organic molecules .

Future Directions

The future directions in the research and application of “1-(Benzyloxy)-2-(difluoromethyl)benzene” and similar compounds could involve their use in the synthesis of new materials or as intermediates in chemical reactions. For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have seen recent advances .

properties

IUPAC Name

1-(difluoromethyl)-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMMTXOXSXLMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40841878
Record name 1-(Benzyloxy)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40841878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-(difluoromethyl)benzene

CAS RN

915799-68-7
Record name 1-(Difluoromethyl)-2-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915799-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40841878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-2-(difluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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